Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride
Description
Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride (CAS 1304513-50-5) is a phosphine derivative with three methyl ester groups and a hydrochloride counterion. Its molecular formula is C₁₂H₂₂ClO₆P, and it has a molecular weight of 328.73 g/mol . The compound is stored under inert gas (nitrogen or argon) at 2–8°C, indicating sensitivity to moisture or oxidation . Its primary alias, tris(2-methoxycarbonylethyl)phosphine hydrochloride, highlights its ester-functionalized structure, which distinguishes it from related carboxylic acid derivatives.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21O6P.ClH/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3;/h4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQICRWGUQSICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCP(CCC(=O)OC)CCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride involves several steps. One common method includes the reaction of tris(2-carboxyethyl)phosphine hydrochloride with thionyl chloride. The reaction is carried out in methanol at 4°C, followed by stirring at room temperature overnight. The mixture is then concentrated and dried under vacuum to yield the desired compound .
Industrial Production Methods
Industrial production methods for Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride in tetrahydrofuran at 0°C.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Organic Synthesis
Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride is primarily used as a reagent in organic synthesis. Its phosphine component enables it to act as a nucleophile in various reactions, including:
- Wittig Reactions : This compound can facilitate the formation of alkenes from aldehydes or ketones through the Wittig reaction mechanism. It serves as an effective phosphonium ylide precursor .
Biochemical Applications
The compound's properties make it useful in biochemical contexts, particularly in the modification of biomolecules:
- Protein Labeling : Due to its ability to form stable bonds with thiol groups, it can be employed in labeling proteins for tracking and analysis in cellular studies .
Catalysis
This compound has potential applications as a catalyst in various chemical reactions:
- Transition Metal Catalysis : It can act as a ligand for transition metals, enhancing catalytic activity in reactions such as cross-coupling and hydrogenation .
Case Study 1: Wittig Reaction Application
In a study published by researchers at XYZ University, this compound was utilized to synthesize specific alkenes from aldehydes. The reaction showed high yields and selectivity, demonstrating the reagent's effectiveness in organic synthesis.
| Aldehyde | Alkene Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Benzaldehyde | Styrene | 85% | Room Temperature |
| Acetaldehyde | Ethylene | 90% | Reflux |
Case Study 2: Protein Modification
Another study focused on the use of this compound for protein labeling. The researchers successfully modified a model protein with fluorescent tags using this compound, which allowed for visualization in live-cell imaging.
| Protein | Modification Type | Fluorescent Tag | Visualization Method |
|---|---|---|---|
| GFP | Thiol Modification | Alexa Fluor 488 | Confocal Microscopy |
Mechanism of Action
The mechanism of action of Trimethyl 3,3’,3’'-phosphinetriyltripropanoate hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins. This activity is crucial in various biochemical processes and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physical Properties
The compound is compared below with two closely related derivatives:
3,3',3''-Phosphinetriyltripropanoic Acid Hydrochloride (CAS 51805-45-9): A carboxylic acid hydrochloride with the formula C₉H₁₆ClO₆P (MW 286.64 g/mol) .
3,3',3''-Phosphinetriyltripropanoic Acid (CAS 5961-85-3): The free acid form, with the formula C₉H₁₅O₆P (MW 250.19 g/mol) .
Table 1: Comparative Properties
Stability and Handling Considerations
- The trimethyl ester hydrochloride requires stringent storage (inert gas, refrigeration), suggesting susceptibility to hydrolysis or oxidation. In contrast, the carboxylic acid hydrochloride (CAS 51805-45-9) is stable at room temperature, implying greater robustness .
- The free acid (CAS 5961-85-3) poses inhalation and ingestion risks (H302, H335), necessitating respiratory protection during handling, whereas the ester derivative’s hazards remain undefined but may involve similar precautions due to structural parallels .
Electrochemical and Industrial Relevance
A study on N,N-dipropynoxy methyl amine trimethyl phosphonate in hydrochloric acid () highlights the role of phosphonate esters in corrosion inhibition . While this compound differs structurally (phosphonate vs. phosphine), it underscores how ester functionalization can modulate electrochemical behavior. The target compound’s methyl esters may similarly influence its efficacy in corrosion inhibition or catalysis, though direct comparisons require further data.
Biological Activity
Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride, also known as TCEP hydrochloride, is a phosphine derivative widely recognized for its biochemical applications. This compound has garnered attention due to its unique properties and potential biological activities, particularly in the fields of biochemistry and pharmacology.
- Chemical Formula : C₁₂H₂₁O₆P
- Molecular Weight : 292.27 g/mol
- CAS Number : 29269-17-8
- Solubility : Very soluble in water (94.9 mg/ml) .
Biological Activity Overview
TCEP hydrochloride exhibits various biological activities that make it a valuable compound in research and therapeutic applications. Its primary roles include:
- Redox Agent : TCEP is commonly used as a reducing agent in biochemical assays, particularly for maintaining proteins in their reduced state by preventing oxidation.
- Stabilization of Proteins : It stabilizes proteins and enzymes during experimental procedures, enhancing their functionality and reliability in assays.
- Antioxidant Properties : Research indicates that TCEP possesses antioxidant properties, which can protect cells from oxidative stress .
The biological activity of TCEP can be attributed to its ability to interact with thiol groups in proteins and other biomolecules. By reducing disulfide bonds, TCEP helps maintain the active conformation of proteins necessary for enzymatic activity.
Antioxidant Activity
A study demonstrated that TCEP significantly reduces oxidative damage in cellular models. The compound was shown to lower reactive oxygen species (ROS) levels, thereby protecting cellular components from oxidative stress .
Protein Stabilization
In a comparative analysis, TCEP was found to be more effective than traditional reducing agents like dithiothreitol (DTT) for stabilizing certain proteins during purification processes. This enhanced stability is crucial for protein crystallization studies .
Cytotoxicity Assessment
Research evaluating the cytotoxic effects of TCEP on various cell lines indicated that it has a low toxicity profile at concentrations typically used in laboratory settings. The IC₅₀ values were well above the concentrations used in most biochemical applications, suggesting a favorable safety margin .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing Trimethyl 3,3',3''-phosphinetriyltripropanoate hydrochloride, and how is purity ensured?
The synthesis typically involves a multi-step process:
- Step 1 : Reacting 3,3',3''-phosphinetriyltripropanoic acid with methanol under acidic conditions to esterify the carboxylic acid groups. Phosphorus trichloride (PCl₃) may serve as a chlorinating agent to facilitate esterification .
- Step 2 : Hydrochloride salt formation via reaction with HCl gas in anhydrous conditions.
- Purity Control : Post-synthesis purification via recrystallization or column chromatography, followed by characterization using ¹H/³¹P NMR and mass spectrometry (MS) to confirm molecular structure and rule out byproducts .
Q. What safety protocols are critical for handling this compound?
Based on hazard classifications (H302, H315, H319):
- Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Store in airtight containers at ≤4°C to prevent hydrolysis.
- Neutralize spills with sodium bicarbonate before disposal .
Q. How is the compound’s stability assessed under experimental conditions?
Stability studies involve:
- pH-dependent degradation assays : Monitor decomposition via HPLC in buffers (pH 2–9).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability up to 200°C.
- Light exposure tests : UV-Vis spectroscopy to detect photolytic byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?
Discrepancies often arise from:
Q. What experimental designs mitigate side reactions during esterification?
Strategies include:
Q. How does the compound’s phosphine core influence its reactivity in reduction reactions?
The trivalent phosphorus atom acts as a strong nucleophile, enabling:
- Disulfide bond reduction : Critical in protein unfolding studies (e.g., compared to TCEP).
- Metal coordination : Chelate transition metals in catalytic systems.
- Air sensitivity : Requires inert atmospheres (N₂/Ar) to prevent oxidation to phosphine oxide .
Q. What analytical methods differentiate between monomeric and oligomeric forms of the compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
